ROS 234

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

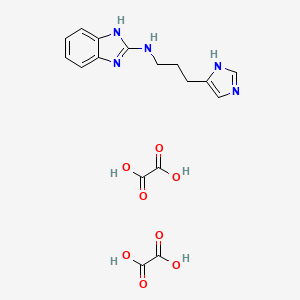

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTBCMILCFDKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Tussle: A Technical Guide to the Mechanism of Action of ROS 234 Dioxalate

For Immediate Release

A Deep Dive into the Antagonistic Action of ROS 234 Dioxalate on the Histamine (B1213489) H3 Receptor

This technical guide provides an in-depth exploration of the mechanism of action of this compound dioxalate, a potent and selective antagonist of the Histamine H3 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neurobiology, and medicinal chemistry. Herein, we dissect the signaling pathways, present key quantitative data, detail experimental methodologies, and provide visual representations of the core mechanisms.

Executive Summary

This compound dioxalate exerts its pharmacological effect by acting as a competitive antagonist at the Histamine H3 receptor. This receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other neurotransmitters in the central and peripheral nervous systems. By blocking the binding of endogenous histamine, this compound dioxalate disinhibits this negative feedback loop, leading to an increase in neurotransmitter release. A notable characteristic of this compound dioxalate is its limited permeability across the blood-brain barrier.

Quantitative Pharmacological Profile

The potency and binding affinity of this compound dioxalate have been characterized through various in vitro and ex vivo studies. The key quantitative parameters are summarized in the table below, providing a clear comparison of its activity across different experimental systems.

| Parameter | Value | Species | Tissue/System | Reference |

| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][2] |

| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][2][3][4] |

| ED50 | 19.12 mg/kg (i.p.) | Rat | Cerebral Cortex (ex vivo) | [1][2][3][4] |

Table 1: Quantitative Pharmacological Data for this compound Dioxalate

Mechanism of Action: H3 Receptor Antagonism and Downstream Signaling

The Histamine H3 receptor is a key regulator of neurotransmission. Its activation by the endogenous agonist, histamine, initiates a signaling cascade through its coupling with the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).

This compound dioxalate, as a competitive antagonist, binds to the H3 receptor but does not activate it. Instead, it prevents histamine from binding and initiating the downstream signaling cascade. This blockade of the H3 receptor's constitutive activity and histamine-induced signaling effectively removes the inhibitory brake on neurotransmitter release.

References

The Discovery and Synthesis of 2-Aminobenzimidazole Derivatives: A Technical Guide to ROS 234 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of 2-aminobenzimidazole (B67599) derivatives, with a particular focus on the potent H3 receptor antagonist, ROS 234. The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document details the synthetic methodologies, experimental protocols, and quantitative biological data associated with these derivatives, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to 2-Aminobenzimidazole Derivatives

The 2-aminobenzimidazole core is a heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444), with an amino group at the 2-position. This structural motif has proven to be a versatile pharmacophore, with derivatives exhibiting a wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and antihypertensive effects.[1] The focus of this guide is a specific derivative, this compound, which has been identified as a potent antagonist of the histamine (B1213489) H3 receptor, a key target in the central nervous system for the treatment of various neurological disorders.

Featured Compound: this compound, a Potent H3 Receptor Antagonist

This compound is a 2-aminobenzimidazole derivative that has demonstrated high affinity and potency as a histamine H3 receptor antagonist. The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor is a promising therapeutic strategy for a range of conditions, including cognitive disorders, sleep-wake cycle disturbances, and epilepsy.

Quantitative Biological Data

The biological activity of this compound and related 2-aminobenzimidazole derivatives has been quantified through various in vitro assays. The following tables summarize key potency and affinity data.

| Compound | Target | Assay Type | Value | Unit | Reference |

| This compound | Guinea-pig ileum H3-receptor | Functional Antagonism | pKB = 9.46 | - | [2] |

| This compound | Rat cerebral cortex H3-receptor | Radioligand Binding | pKi = 8.90 | - | [2] |

| This compound | Rat cerebral cortex (ex vivo) | - | ED50 = 19.12 | mg/kg (ip) | [2] |

| M084 | TRPC4 | Inhibition | IC50 = 10.3 | µM | [3] |

| M084 | TRPC5 | Inhibition | IC50 = 8.2 | µM | [3] |

Synthesis of 2-Aminobenzimidazole Derivatives

The synthesis of 2-aminobenzimidazole derivatives can be achieved through various chemical routes. A common and effective method involves the cyclization of o-phenylenediamine (B120857) with a cyanogen (B1215507) bromide or a related cyanating agent. The synthesis of this compound and its analogues typically follows a multi-step sequence.

General Synthetic Pathway

A representative synthetic workflow for the preparation of 2-aminobenzimidazole derivatives, including this compound, is depicted below. The process generally starts with the appropriate starting materials, which undergo a series of reactions to build the final molecule.

Detailed Experimental Protocol: Synthesis of a this compound Analogue

The following protocol is adapted from the synthesis of related 2-aminobenzimidazole derivatives and serves as a representative procedure.

Step 1: N-(4-bromobutyl)phthalimide A mixture of phthalimide (14.7 g, 100 mmol), 1,4-dibromobutane (97.2 g, 450 mmol), and anhydrous potassium carbonate (13.8 g, 100 mmol) in dry acetone (B3395972) (500 mL) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product, which is purified by column chromatography.

Step 2: 4-Bromobutylamine hydrobromide A solution of N-(4-bromobutyl)phthalimide (28.2 g, 100 mmol) and hydrazine hydrate (6.0 g, 120 mmol) in ethanol (B145695) (200 mL) is refluxed for 2 hours. The solvent is evaporated, and the residue is treated with 48% hydrobromic acid. The precipitate is filtered off, and the filtrate is concentrated to give the product.

Step 3: tert-Butyl (4-bromobutyl)carbamate To a solution of 4-bromobutylamine hydrobromide (23.3 g, 100 mmol) in a mixture of dioxane and water, di-tert-butyl dicarbonate (B1257347) (24.0 g, 110 mmol) and sodium bicarbonate are added. The mixture is stirred at room temperature overnight. The solvent is removed, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the Boc-protected amine.

Step 4: 4-(1H-Imidazol-4-yl)butan-1-amine A solution of the appropriate starting imidazole derivative is reacted with the Boc-protected bromobutylamine in the presence of a suitable base to afford the coupled product. The Boc protecting group is subsequently removed using trifluoroacetic acid.

Step 5: 2-(4-(1H-Imidazol-4-yl)butyl)-1H-benzo[d]imidazol-2-amine (this compound analogue) To a solution of 4-(1H-imidazol-4-yl)butan-1-amine in a suitable solvent, cyanogen bromide is added, followed by the addition of o-phenylenediamine. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by crystallization or chromatography.

Biological Evaluation: Experimental Protocols

The biological activity of 2-aminobenzimidazole derivatives is assessed through a variety of in vitro and in vivo assays. The protocols for two key assays, the H3 receptor binding assay and a functional GTPγS binding assay, are detailed below.

Radioligand Binding Assay for H3 Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, providing a measure of its binding affinity (Ki).

Materials:

-

Membrane preparations from cells expressing the histamine H3 receptor (e.g., from rat cerebral cortex or a recombinant cell line).

-

Radioligand: [3H]-(R)-α-methylhistamine ([3H]-RAMHA).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (e.g., this compound) at various concentrations.

-

Non-specific binding control: High concentration of a known H3 antagonist (e.g., 10 µM clobenpropit).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay for Functional Activity

This functional assay measures the G-protein activation following receptor stimulation, allowing for the characterization of compounds as agonists, antagonists, or inverse agonists.

Materials:

-

Membrane preparations containing the H3 receptor.

-

[35S]GTPγS.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

-

Test compounds.

Procedure:

-

Pre-incubate the membranes with the test compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

For antagonists like this compound, the assay is performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated [35S]GTPγS binding.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a Gαi/o-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling pathway.

Conclusion

The 2-aminobenzimidazole scaffold continues to be a rich source of novel therapeutic agents. The detailed study of compounds like this compound provides valuable insights into the structure-activity relationships and mechanisms of action for potent and selective receptor modulators. The synthetic routes and experimental protocols outlined in this guide offer a practical framework for the design and evaluation of new 2-aminobenzimidazole derivatives, facilitating further advancements in the field of drug discovery.

References

The Role of ROS 234 in Histamine H3 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of ROS 234, a potent and selective antagonist for the histamine (B1213489) H3 receptor. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As an antagonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release. This guide details the pharmacological properties of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction to this compound

This compound is a chemical compound identified as a potent antagonist of the histamine H3 receptor.[1][2][3][4] Its primary mechanism of action involves blocking the inhibitory effect of the H3 receptor on neurotransmitter release. While this compound has demonstrated significant potency at the H3 receptor, it exhibits poor access to the central nervous system.[1][2][4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data characterizing the pharmacological profile of this compound.

| Parameter | Value | Species/Tissue | Reference |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][4] |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2][3][4] |

| ED50 (ip) | 19.12 mg/kg | Rat cerebral cortex (ex vivo) | [1][2][4] |

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an antagonist, this compound inhibits this signaling cascade.

Canonical Gαi/o Signaling Pathway

Upon activation by an agonist (which is blocked by this compound), the H3 receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. The Gαi/o-GTP complex then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.

Figure 1. this compound antagonism of the H3 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

H3 Receptor Binding Assay (pKi determination)

This protocol is based on the methods described in the study by Mor et al. (2004).

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor in rat cerebral cortex membranes.

Materials:

-

Rat cerebral cortex membranes

-

[3H]-Nα-methylhistamine (radioligand)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.5)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a suspension of rat cerebral cortex membranes in incubation buffer.

-

In a series of tubes, add a fixed concentration of [3H]-Nα-methylhistamine.

-

Add increasing concentrations of this compound (the competitor).

-

For non-specific binding determination, add a high concentration of a known H3 receptor ligand (e.g., unlabeled Nα-methylhistamine).

-

Initiate the binding reaction by adding the membrane suspension to the tubes.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for H3 receptor binding assay.

Ex Vivo H3 Receptor Occupancy Assay (ED50 determination)

This protocol is based on the methods described in the study by Ballabeni et al. (2002).

Objective: To determine the in vivo potency (ED50) of this compound to occupy H3 receptors in the rat cerebral cortex after intraperitoneal (i.p.) administration.

Materials:

-

Male Wistar rats

-

This compound

-

[3H]-Nα-methylhistamine

-

Vehicle for this compound administration

-

Homogenization buffer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Administer various doses of this compound (or vehicle as a control) to different groups of rats via intraperitoneal injection.

-

At a specific time point after administration, euthanize the rats and rapidly dissect the cerebral cortex.

-

Homogenize the cerebral cortex tissue in a suitable buffer.

-

Centrifuge the homogenate to obtain a crude membrane preparation.

-

Resuspend the membrane pellets in a binding buffer.

-

Perform an ex vivo binding assay by incubating the membrane preparations with a saturating concentration of [3H]-Nα-methylhistamine.

-

Determine the amount of specific binding in the cerebral cortex of each animal.

-

Calculate the percentage of H3 receptor occupancy for each dose of this compound compared to the vehicle-treated group.

-

Determine the ED50 value (the dose of this compound that produces 50% receptor occupancy) by non-linear regression analysis of the dose-response curve.

Figure 3. Workflow for ex vivo H3 receptor occupancy assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the histamine H3 receptor. Its high potency and selectivity make it a suitable compound for in vitro and ex vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this H3 receptor antagonist and in the broader field of histamine pharmacology and drug development. Further research may focus on developing derivatives of this compound with improved central nervous system penetration to explore its therapeutic potential for neurological disorders.

References

In-Depth Technical Guide: Structural Analysis of ROS 234 and its Binding to the Histamine H3-Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the structural characteristics of ROS 234 and its interaction with the Histamine (B1213489) H3-Receptor (H3R). It includes quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction to this compound

This compound is a potent and effective antagonist of the Histamine H3 receptor. Structurally, it belongs to the 2-aminobenzimidazole (B67599) class of compounds. Its high affinity for the H3-receptor has positioned it as a significant tool in pharmacological research, although it is noted to have limited access to the central nervous system.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized in various preclinical models. The data highlights its high affinity for the H3-receptor in different species.

| Parameter | Value | Species/Tissue | Assay Type |

| pKi | 8.90 | Rat Cerebral Cortex | Radioligand Binding Assay |

| pKB | 9.46 | Guinea-pig Ileum | Functional Assay |

| ED50 | 19.12 mg/kg (i.p.) | Rat Cerebral Cortex | Ex vivo Binding |

This data has been compiled from publicly available sources from chemical suppliers.

Structural and Mechanistic Insights

Chemical Structure

This compound is a derivative of 2-aminobenzimidazole. While a detailed crystallographic or NMR structural analysis of this compound bound to the H3-receptor is not publicly available, its mechanism of action is understood through its potent antagonism at the receptor. As an antagonist, this compound binds to the H3-receptor but does not provoke the conformational changes necessary for G-protein coupling and subsequent intracellular signaling. Instead, it competitively blocks the binding of endogenous agonists like histamine.

H3-Receptor Signaling Pathway

The Histamine H3-receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this agonist-induced signaling cascade.

Experimental Protocols

The following are detailed methodologies representative of the assays used to characterize H3-receptor ligands like this compound.

Radioligand Binding Assay (Rat Cerebral Cortex)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the H3-receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand from H3-receptors in rat cerebral cortex membranes.

Materials:

-

Tissue: Frozen rat cerebral cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl with 5 mM EDTA, pH 7.4.

-

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH) or a similar suitable H3-receptor radioligand.

-

Non-specific binding control: 10 µM Clobenpropit or another potent H3-receptor antagonist.

-

Test Compound: this compound at various concentrations.

-

Equipment: Glass-fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter.

Protocol:

-

Membrane Preparation:

-

Thaw rat cerebral cortex on ice and homogenize in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add Assay Buffer, radioligand (at a concentration near its Kd, e.g., 1 nM [³H]-NAMH), and either the test compound (this compound, typically in 8-10 concentrations), buffer for total binding, or the non-specific binding control.

-

Add the membrane preparation (e.g., 100-200 µg protein per well) to initiate the binding reaction.

-

Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass-fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Guinea Pig Ileum)

This protocol describes an ex vivo functional assay to determine the antagonist potency (pKB) of this compound by measuring its ability to reverse agonist-induced inhibition of neurogenic contractions in the guinea pig ileum.

Objective: To determine the antagonist dissociation constant (KB) of this compound at the H3-receptor.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Physiological Salt Solution (PSS): Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist: (R)-α-methylhistamine or another selective H3-receptor agonist.

-

Antagonist: this compound.

-

Equipment: Organ bath, isotonic transducer, kymograph or data acquisition system.

Protocol:

-

Tissue Preparation:

-

Isolate a segment of the guinea pig ileum and prepare a longitudinal muscle-myenteric plexus strip.

-

Mount the tissue in an organ bath containing aerated PSS at 37°C under a resting tension of ~1 g.

-

Allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.

-

-

Eliciting Contractions:

-

Induce rhythmic neurogenic contractions using electrical field stimulation (EFS) with parameters such as 0.1 Hz, 1 ms (B15284909) pulse width, and supramaximal voltage.

-

Record the contractile responses until a stable baseline is achieved.

-

-

Assay Performance:

-

Generate a cumulative concentration-response curve for the H3-agonist, which will inhibit the EFS-induced contractions.

-

Wash the tissue thoroughly to allow responses to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of this compound, generate a second concentration-response curve for the H3-agonist. The curve should be shifted to the right.

-

Repeat steps 2-4 with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist.

-

Calculate the dose ratio (r), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Perform a Schild regression by plotting log(r-1) against the logarithm of the antagonist concentration.

-

The x-intercept of the Schild plot provides the pA2 value, which is an estimate of the negative logarithm of the antagonist's dissociation constant (KB). For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The pKB is equivalent to the pA2 value in this context.

-

Conclusion

This compound is a well-characterized, high-affinity H3-receptor antagonist. While its 2-aminobenzimidazole core structure is known, detailed information on its specific binding conformation within the H3-receptor awaits further structural biology studies. The quantitative data and experimental protocols provided in this guide serve as a robust resource for researchers in the field of histamine pharmacology and drug development, enabling further investigation and comparison of novel H3-receptor ligands.

In Vitro Characterization of ROS 234 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of ROS 234, a potent histamine (B1213489) H3 receptor antagonist. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Quantitative Bioactivity Data

The bioactivity of this compound has been determined through various in vitro and ex vivo assays, establishing it as a high-affinity antagonist for the histamine H3 receptor. The key quantitative parameters are summarized in the table below for ease of comparison.

| Parameter | Value | Species | Tissue/System | Assay Type |

| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | Functional Assay |

| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | Radioligand Binding Assay |

| ED50 | 19.12 mg/kg (ip) | Rat | Cerebral Cortex (ex vivo) | Not Applicable |

Table 1: Summary of Quantitative Bioactivity Data for this compound.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the bioactivity of this compound.

Radioligand Binding Assay for pKi Determination at the Rat Cerebral Cortex H3-Receptor

This protocol outlines a representative method for determining the binding affinity (pKi) of this compound for the histamine H3 receptor in rat cerebral cortex membranes.

2.1.1. Materials and Reagents

-

Tissues: Male Wistar rat cerebral cortices.

-

Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Reference Compound: Histamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Homogenizer.

-

Centrifuge.

-

Liquid Scintillation Counter.

2.1.2. Membrane Preparation

-

Rat cerebral cortices are dissected and homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is collected and centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

The membrane pellet is resuspended in fresh assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

2.1.3. Binding Assay Protocol

-

The binding assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of various concentrations of this compound or reference compound.

-

50 µL of [3H]-Nα-methylhistamine (final concentration ~1 nM).

-

150 µL of the prepared rat cerebral cortex membrane suspension (containing 100-200 µg of protein).

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled histamine (e.g., 10 µM).

-

The plates are incubated for 60 minutes at 25°C.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed three times with 3 mL of ice-cold wash buffer.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

2.1.4. Data Analysis

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki.

Functional Assay for pKB Determination in Guinea-Pig Ileum

This protocol describes a representative method for determining the functional antagonist activity (pKB) of this compound on the histamine H3 receptor in isolated guinea-pig ileum.

2.2.1. Materials and Reagents

-

Tissues: Male Dunkin-Hartley guinea-pig ileum.

-

Agonist: (R)-α-methylhistamine.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Organ Bath.

-

Isotonic Transducer.

-

Data Acquisition System.

2.2.2. Tissue Preparation

-

A segment of the terminal ileum is removed from a guinea-pig and placed in carbogen-gassed PSS.

-

The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.

-

The strip is mounted in a 10 mL organ bath containing PSS at 37°C and gassed with 95% O2 / 5% CO2.

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the PSS being changed every 15 minutes.

2.2.3. Functional Assay Protocol

-

Twitch contractions are induced by electrical field stimulation (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage).

-

Once a stable baseline of twitch responses is achieved, a cumulative concentration-response curve to the H3 agonist (R)-α-methylhistamine is constructed to confirm tissue viability and receptor function.

-

The tissue is then washed repeatedly to remove the agonist.

-

After re-equilibration, the tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to (R)-α-methylhistamine is then constructed in the presence of this compound.

-

This process is repeated with different concentrations of this compound.

2.2.4. Data Analysis

-

The magnitude of the twitch inhibition by (R)-α-methylhistamine is measured and plotted against the agonist concentration to generate concentration-response curves in the absence and presence of different concentrations of this compound.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log molar concentration of this compound.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value, which is a measure of the antagonist's affinity, is determined from the x-intercept of the Schild regression line. The pKB is considered equivalent to the pA2 for a competitive antagonist.

Signaling Pathways and Visualizations

This compound, as a histamine H3 receptor antagonist, is expected to modulate the downstream signaling pathways of this G-protein coupled receptor (GPCR). The H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.

Histamine H3 Receptor Signaling Pathway

Antagonism of the H3 receptor by this compound blocks the inhibitory effects of histamine, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA) and influence the phosphorylation of various downstream targets. Additionally, the Gβγ subunits released upon G-protein activation can modulate the activity of other effectors, such as voltage-gated calcium channels. There is also evidence suggesting that H3 receptor signaling can intersect with the MAPK/ERK and PI3K/Akt pathways.

Caption: Antagonism of Histamine H3 Receptor Signaling by this compound.

Experimental Workflow for In Vitro Characterization

The logical flow of experiments to characterize the in vitro bioactivity of a compound like this compound typically starts with binding assays to determine affinity, followed by functional assays to assess efficacy.

Caption: Experimental Workflow for In Vitro Bioactivity Characterization.

ROS 234 Dioxalate: A Potent Histamine H3 Receptor Antagonist for CNS Disorder Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ROS 234 dioxalate is a potent and selective histamine (B1213489) H3 receptor antagonist that has emerged as a valuable pharmacological tool for investigating the role of the histaminergic system in the central nervous system (CNS). The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Consequently, antagonism of the H3 receptor presents a promising therapeutic strategy for a range of CNS disorders characterized by neurotransmitter dysregulation, such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. This technical guide provides a comprehensive overview of this compound dioxalate, including its pharmacological profile, the signaling pathways it modulates, and generalized experimental protocols for its application in CNS research.

Introduction to this compound Dioxalate and the Histamine H3 Receptor

This compound dioxalate is a chemical compound identified as a potent antagonist of the histamine H3 receptor.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system.[3][4] It functions as an inhibitory presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[3][4] Furthermore, H3 receptors are located on non-histaminergic neurons where they act as heteroreceptors to inhibit the release of other important neurotransmitters.[3][5]

By blocking the inhibitory action of the H3 receptor, antagonists like this compound dioxalate can increase the release of histamine and other neurotransmitters in key brain regions associated with cognition, wakefulness, and attention.[6] This mechanism of action underlies the therapeutic potential of H3 receptor antagonists for various CNS disorders. However, a notable characteristic of this compound dioxalate is its poor access to the central nervous system when administered peripherally.[1][2] This property makes it a useful tool for distinguishing between central and peripheral H3 receptor-mediated effects in preclinical studies.

Pharmacological Profile of this compound Dioxalate

The pharmacological activity of this compound dioxalate has been characterized in several in vitro and ex vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Potency of this compound Dioxalate

| Parameter | Species | Tissue/Preparation | Value | Reference |

| pKi | Rat | Cerebral Cortex | 8.90 | [1] |

| pKB | Guinea-pig | Ileum H3-Receptor | 9.46 | [1] |

-

pKi: The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.

-

pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, indicating its potency. A higher pKB value signifies a more potent antagonist.

Table 2: Ex Vivo Efficacy of this compound Dioxalate

| Parameter | Species | Route of Administration | Value | Reference |

| ED50 | Rat | Intraperitoneal (i.p.) | 19.12 mg/kg | [1][2] |

-

ED50: The dose of a drug that produces 50% of its maximum effect. This value provides an indication of the drug's potency in a living organism.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to the Gi/o family of G proteins.[3] Activation of the H3 receptor by its endogenous agonist, histamine, initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter release. This compound dioxalate, as a competitive antagonist, blocks this signaling pathway.

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound dioxalate.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the abstracts of key publications. Note: The full-text versions of these articles were not accessible; therefore, these protocols are intended as a guide and should be supplemented with detailed procedures from fully accessible literature.

In Vitro Receptor Binding Assay (Rat Cerebral Cortex)

This protocol is a general guide for determining the binding affinity (Ki) of a compound for the H3 receptor.

References

- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists [ouci.dntb.gov.ua]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Cellular Targets of ROS 234 Beyond the H3 Receptor: A Technical Guide to Off-Target Profiling

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the methodologies used to identify and characterize off-target cellular interactions of pharmaceutical compounds. To date, publicly accessible scientific literature and pharmacological databases do not contain specific data regarding the cellular targets of ROS 234 beyond its potent antagonism of the Histamine H3 receptor. The following guide, therefore, outlines the standard industry and academic practices for such an investigation, using hypothetical data for illustrative purposes.

Introduction

This compound is well-documented as a high-affinity antagonist of the Histamine H3 (H3) receptor. It demonstrates a pKB of 9.46 at the guinea-pig ileum H3-receptor and a pKi of 8.90 for the rat cerebral cortex H3-receptor[1][2]. While its on-target activity is clearly defined, a comprehensive understanding of any compound's safety and potential for therapeutic repositioning requires a thorough investigation of its off-target interactions. Unintended binding to other receptors, enzymes, ion channels, or transporters can lead to adverse drug reactions or reveal novel therapeutic opportunities.

This guide details the experimental workflows and data presentation standards for characterizing the off-target profile of a compound such as this compound.

Off-Target Profiling Strategy

A systematic approach is employed to identify and validate potential off-target interactions. This typically involves a tiered screening cascade, beginning with broad, high-throughput screens and progressing to more focused, functional assays for any identified "hits."

Quantitative Data Presentation

To facilitate the interpretation and comparison of screening data, results are typically summarized in tabular format. The tables below represent hypothetical data for this compound, as would be generated from standard off-target screening panels.

Hypothetical Broad Panel Screening Results

In a primary screen, the compound is tested at a single, high concentration (e.g., 10 µM) against a panel of common off-target candidates.

| Target Class | Target | Ligand | Assay Type | This compound (10 µM) % Inhibition |

| GPCR | Adrenergic α2A | [3H]-Rauwolscine | Radioligand Binding | 65% |

| Dopamine D2 | [3H]-Spiperone | Radioligand Binding | 12% | |

| Serotonin 5-HT2A | [3H]-Ketanserin | Radioligand Binding | 8% | |

| Ion Channel | hERG | [3H]-Astemizole | Radioligand Binding | 45% |

| Cav1.2 (L-type) | [3H]-Nitrendipine | Radioligand Binding | 5% | |

| Enzyme | PDE4 | [3H]-Rolipram | Radioligand Binding | 3% |

| Transporter | SERT | [3H]-Citalopram | Radioligand Binding | 58% |

Table 1: Example results from a primary off-target radioligand binding screen. Hits are typically defined as >50% inhibition.

Hypothetical Dose-Response and Functional Data for Hits

For targets showing significant inhibition in the primary screen, dose-response studies are conducted to determine potency (Ki or IC50). Subsequent functional assays determine the nature of the interaction (e.g., agonist, antagonist).

| Target | Assay Type | Potency (Ki/IC50) (nM) | Functional Activity | Efficacy (% of control) |

| Adrenergic α2A | Radioligand Binding | 850 | - | - |

| cAMP Accumulation | - | Antagonist | 95% | |

| SERT | [3H]-Citalopram Binding | 1,200 | - | - |

| Neurotransmitter Uptake | - | Inhibitor | 78% | |

| hERG | Patch Clamp | 9,500 | Blocker | 60% at 30 µM |

Table 2: Hypothetical follow-up data for hits identified in the primary screen. This table provides a quantitative measure of potency and a qualitative description of the functional effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments in off-target profiling.

Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound to a specific receptor, transporter, or ion channel by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the target of interest are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Setup: The reaction mixture is prepared in a 96-well plate, containing the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The plate is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat. The filters are then washed to remove any non-specifically bound ligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Example: cAMP Assay for GPCRs)

Objective: To determine if the binding of a test compound to a G-protein coupled receptor (GPCR) results in a functional response (agonism or antagonism).

Methodology:

-

Cell Culture: A cell line expressing the target GPCR (e.g., Adrenergic α2A) is cultured in multi-well plates.

-

Compound Treatment:

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist of the receptor.

-

Agonist Mode: Cells are treated with varying concentrations of the test compound alone.

-

-

cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit, often based on competitive immunoassay or luminescence (e.g., HTRF, AlphaScreen).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Kinase Panel Screening

Objective: To assess the inhibitory activity of a compound against a broad range of protein kinases.

Methodology:

-

Assay Principle: The assay measures the transfer of phosphate (B84403) from ATP to a peptide or protein substrate by a specific kinase.

-

Reaction Setup: The test compound is incubated with a panel of purified recombinant kinases, a suitable substrate, and ATP.

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include radiometric assays (32P or 33P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Presentation: The results are typically presented as percent inhibition at one or two concentrations. For significant hits, IC50 values are determined.

Signaling Pathway Visualization

Should an off-target interaction be confirmed, it is critical to understand its potential impact on cellular signaling. For instance, if this compound were found to be an antagonist at the α2A-adrenergic receptor, it would inhibit the Gi-coupled signaling cascade.

References

The Effect of ROS 234 on Pentobarbital Narcosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological effects of ROS 234, a potent H3 receptor antagonist, on pentobarbital-induced narcosis. While specific quantitative data on this compound is limited in publicly available literature, this document synthesizes the known mechanisms of H3 receptor antagonists and their interaction with sedative-hypnotic agents to propose a putative mechanism of action for this compound. This guide offers detailed experimental protocols for investigating these effects, presents hypothetical data in structured tables for conceptual clarity, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The primary audience for this document is researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

Pentobarbital (B6593769), a short-acting barbiturate, induces sedation and hypnosis by acting as a positive allosteric modulator of the GABA-A receptor, thereby enhancing GABAergic inhibition in the central nervous system (CNS).[1][2] The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain.[3] H3 receptors also function as heteroreceptors, modulating the release of other key neurotransmitters, including GABA.[4][5]

This compound is identified as a potent H3 receptor antagonist.[4] Available information suggests that centrally administered this compound significantly shortens pentobarbital narcosis. This effect is counterintuitive, as H3 receptor antagonists are generally considered to be wake-promoting agents due to their ability to increase histamine levels in the CNS.[3][6] This guide explores the potential mechanisms underlying this observation, focusing on the interplay between the histaminergic and GABAergic systems.

Proposed Mechanism of Action

The shortening of pentobarbital narcosis by this compound can be hypothesized to occur through the following primary mechanism:

-

Disinhibition of Histaminergic Neurons: As an H3 receptor antagonist, this compound blocks the autoreceptor-mediated negative feedback on histaminergic neurons. This leads to an increased release of histamine in the synaptic cleft.

-

H1 Receptor-Mediated Arousal: Increased synaptic histamine activates postsynaptic H1 receptors, which are known to play a crucial role in promoting wakefulness and arousal.[3][6] This arousal signal would counteract the sedative effects of pentobarbital.

-

Modulation of GABAergic Neurotransmission: The histamine H3 receptor also acts as a heteroreceptor on GABAergic neurons, where its activation can suppress GABA release.[4][5] By antagonizing these heteroreceptors, this compound could potentially lead to an increase in GABA release. While this would seemingly potentiate pentobarbital's effects, the wake-promoting effect of increased histamine likely predominates, resulting in a net decrease in the duration of narcosis.

The overall effect of this compound on pentobarbital narcosis is therefore a balance between its influence on the histaminergic and GABAergic systems, with the pro-arousal histaminergic pathway likely being the dominant factor in shortening the duration of sleep.

Signaling Pathway of this compound in Relation to Pentobarbital Narcosis

Caption: Proposed signaling pathway of this compound and its interaction with pentobarbital.

Quantitative Data Summary

Due to the limited availability of public research on this compound, the following tables present hypothetical data that would be expected from preclinical studies investigating its effect on pentobarbital-induced narcosis. These tables are for illustrative purposes to guide experimental design and data presentation.

Table 1: Effect of this compound on Pentobarbital-Induced Sleep Latency and Duration in Mice

| Treatment Group | Dose (mg/kg, i.p.) | N | Sleep Latency (min ± SEM) | Sleep Duration (min ± SEM) |

| Vehicle + Pentobarbital | - | 10 | 5.2 ± 0.4 | 45.8 ± 3.1 |

| This compound + Pentobarbital | 1 | 10 | 4.9 ± 0.5 | 35.2 ± 2.8 |

| This compound + Pentobarbital | 3 | 10 | 4.5 ± 0.3 | 28.7 ± 2.5** |

| This compound + Pentobarbital | 10 | 10 | 4.1 ± 0.4 | 21.4 ± 2.1*** |

| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle + Pentobarbital group. |

Table 2: Dose-Response of this compound on the Reduction of Pentobarbital-Induced Sleep Duration

| Dose of this compound (mg/kg, i.p.) | % Reduction in Sleep Duration (mean ± SEM) | ED₅₀ (mg/kg) |

| 0.1 | 5.3 ± 1.2 | |

| 0.3 | 15.8 ± 2.5 | |

| 1.0 | 23.1 ± 3.1 | 2.5 |

| 3.0 | 37.3 ± 4.0 | |

| 10.0 | 53.3 ± 4.5 |

Experimental Protocols

The following is a detailed methodology for a key experiment to assess the effect of this compound on pentobarbital-induced narcosis in a murine model.

Pentobarbital-Induced Sleep Time Assay

Objective: To determine the effect of this compound on the latency to and duration of sleep induced by pentobarbital in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Materials:

-

This compound

-

Pentobarbital sodium

-

Vehicle (e.g., saline, 10% DMSO in saline)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Stopwatches

-

Heating pad

Procedure:

-

Acclimation: Acclimate mice to the experimental room for at least 1 hour before the start of the experiment.

-

Grouping: Randomly divide the mice into experimental groups (n=10 per group), including a vehicle control group and multiple this compound dose groups.

-

Drug Administration:

-

Administer the vehicle or the specified dose of this compound via i.p. injection.

-

After a 30-minute pretreatment period, administer pentobarbital (e.g., 50 mg/kg, i.p.) to each mouse.

-

-

Observation:

-

Immediately after pentobarbital injection, place each mouse in a separate observation cage.

-

Start a stopwatch to measure the sleep latency , defined as the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for more than 30 seconds when gently turned over.

-

Once the righting reflex is lost, start a second stopwatch to measure the sleep duration .

-

Monitor the mice continuously. The recovery of the righting reflex is defined as the point at which the mouse can right itself three times within a 1-minute period.

-

Record the time of recovery of the righting reflex. The sleep duration is the time from the loss to the recovery of the righting reflex.

-

-

Data Analysis: Analyze the data for sleep latency and sleep duration using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound treated groups with the vehicle control group.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the pentobarbital-induced sleep time assay.

Conclusion

References

- 1. H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex [frontiersin.org]

- 5. Histamine H3 Heteroreceptors Suppress Glutamatergic and GABAergic Synaptic Transmission in the Rat Insular Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for ROS 234 Dioxalate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROS 234 dioxalate is a potent histamine (B1213489) H3 receptor antagonist.[1][2] The histamine H3 receptor, a G protein-coupled receptor, is primarily expressed in the central nervous system but has also been identified in peripheral tissues and various cancer cell lines.[3][4][5][6][7] As an antagonist, this compound dioxalate blocks the inhibitory effects of histamine on the H3 receptor, leading to a modulation of various downstream signaling pathways. These application notes provide an overview of the potential uses of this compound dioxalate in cell culture experiments and detailed protocols for investigating its effects.

Disclaimer: The following protocols are representative methodologies based on the known mechanism of action of H3 receptor antagonists. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Mechanism of Action

This compound dioxalate functions as a competitive antagonist at the histamine H3 receptor. The H3 receptor is constitutively active and coupled to Gαi/o proteins. Activation of the H3 receptor by agonists (like histamine) inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] It can also activate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[8][9] By blocking the H3 receptor, this compound dioxalate is expected to counteract these effects, potentially leading to increased neurotransmitter release in neuronal cells and inhibition of proliferation in cancer cells that overexpress the H3 receptor.[4]

Quantitative Data Summary

While specific in vitro data for this compound dioxalate is limited, the following table summarizes its known pharmacological properties, which can guide initial dose-ranging studies in cell culture.

| Parameter | Value | Species/System | Reference |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2][3] |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |

| ED50 | 19.12 mg/kg (ip) | Rat cerebral cortex (ex vivo) | [1][2][3] |

| Solubility | Up to 50 mM in Water and DMSO | - | |

| Molecular Weight | 421.37 g/mol | - |

Key Applications in Cell Culture

-

Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on cancer cell lines overexpressing the H3 receptor (e.g., non-small cell lung cancer, prostate cancer, melanoma).[3][4][6]

-

Neuroscience Research: Studying the modulation of neurotransmitter release and neuronal signaling pathways in cultured neurons.

-

Drug Discovery: Screening and characterizing novel compounds targeting the histaminergic system.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound dioxalate on the viability and proliferation of cultured cells.

Materials:

-

This compound dioxalate

-

Appropriate cell line (e.g., A549, LNCaP, or other H3 receptor-expressing cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound dioxalate in sterile water or DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound dioxalate. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol investigates the effect of this compound dioxalate on key signaling proteins downstream of the H3 receptor, such as Akt and ERK.

Materials:

-

This compound dioxalate

-

Appropriate cell line

-

Complete cell culture medium

-

PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

6-well plates

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound dioxalate at various concentrations for a specified time (e.g., 15 min, 30 min, 1 hour).

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway of the Histamine H3 Receptor

Caption: Simplified signaling cascade of the histamine H3 receptor and the antagonistic action of this compound dioxalate.

General Experimental Workflow for In Vitro Analysis

Caption: A generalized workflow for characterizing the in vitro effects of this compound dioxalate on a selected cell line.

References

- 1. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medscimonit.com [medscimonit.com]

- 4. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of histamine receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ex Vivo Binding of [³H]-Compound X in Rat Cerebral Cortex

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for conducting ex vivo radioligand binding studies in the rat cerebral cortex using a hypothetical tritiated ligand, [³H]-Compound X. Radioligand binding assays are fundamental tools in pharmacology and neuroscience for characterizing the interaction of ligands with their receptors.[1][2] This document details the necessary procedures for tissue preparation, performing saturation and competition binding assays, and analyzing the resultant data to determine key binding parameters such as the equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.

Principle of the Assay

Radioligand binding assays measure the interaction between a radiolabeled ligand and a receptor.[3] The protocols described herein are for filtration-based assays using rat cerebral cortex membrane homogenates.

-

Saturation Binding Assay: This experiment determines the affinity of the radioligand for its receptor (Kd) and the concentration of receptors in the tissue (Bmax).[4] It involves incubating the tissue preparation with increasing concentrations of the radiolabeled ligand until equilibrium is reached.[5] Specific binding is calculated by subtracting non-specific binding (measured in the presence of an excess of an unlabeled competing ligand) from the total binding.[3]

-

Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[6] It measures the ability of a range of concentrations of the unlabeled compound to compete with a fixed concentration of the radiolabeled ligand for binding to the receptor.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the Ki value.[7]

Materials and Reagents

-

Tissue: Whole rat brains (Sprague-Dawley, male)

-

Radioligand: [³H]-Compound X (Specific Activity: >20 Ci/mmol)

-

Unlabeled Ligand (for non-specific binding): 1000x molar excess of unlabeled Compound X or another high-affinity ligand for the target receptor.

-

Buffers and Solutions:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 at room temperature.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment and Consumables:

-

Glass-Teflon homogenizer

-

Refrigerated high-speed centrifuge

-

-80°C freezer

-

96-well microplates

-

Cell harvester for 96-well plates

-

Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine)[7]

-

Liquid scintillation counter

-

Scintillation vials or plates

-

Liquid scintillation cocktail (e.g., Betaplate Scint)[7]

-

Standard laboratory glassware and pipettes

-

Protein assay kit (e.g., Pierce BCA assay)[7]

-

Experimental Protocols

Rat Cerebral Cortex Membrane Preparation

This protocol describes the preparation of a crude membrane fraction from the rat cerebral cortex.

-

Euthanize rats according to approved animal welfare protocols and rapidly dissect the cerebral cortices on ice.

-

Weigh the tissue and homogenize in 20 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

-

Decant the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

-

Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step (Step 4) to wash the membranes.

-

Resuspend the final pellet in Assay Buffer (or a buffer containing 10% sucrose (B13894) as a cryoprotectant for long-term storage).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

-

Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay Protocol

-

Thaw the cortical membrane preparation on ice and dilute with Assay Buffer to a final protein concentration of 50-120 µg per well.[7]

-

Prepare serial dilutions of [³H]-Compound X in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.

-

In a 96-well plate, set up the following in triplicate for each concentration of [³H]-Compound X:

-

Total Binding Wells: Add 150 µL of the diluted membrane preparation, 50 µL of Assay Buffer, and 50 µL of the corresponding [³H]-Compound X dilution.[7]

-

Non-specific Binding (NSB) Wells: Add 150 µL of the diluted membrane preparation, 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM final concentration), and 50 µL of the corresponding [³H]-Compound X dilution.

-

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[7]

-

Terminate the assay by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[7]

-

Wash the filters rapidly four times with ice-cold Wash Buffer to remove unbound radioligand.[7]

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.[7]

-

Calculate specific binding by subtracting the average CPM/DPM from the NSB wells from the average CPM/DPM of the total binding wells for each radioligand concentration.

Competition Binding Assay Protocol

-

Thaw the cortical membrane preparation on ice and dilute with Assay Buffer to a final protein concentration of 50-120 µg per well.[7]

-

Prepare a fixed concentration of [³H]-Compound X in Assay Buffer, typically at a concentration close to its Kd value.

-

Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding Wells: 150 µL membranes, 50 µL Assay Buffer, 50 µL [³H]-Compound X.

-

NSB Wells: 150 µL membranes, 50 µL high concentration of a standard unlabeled ligand, 50 µL [³H]-Compound X.

-

Competition Wells: 150 µL membranes, 50 µL of the respective test compound dilution, 50 µL [³H]-Compound X.[7]

-

-

Incubate, filter, and wash as described in the Saturation Binding Assay protocol (Steps 4-6).

-

Count the radioactivity on the filters using a liquid scintillation counter.[7]

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation. Data are typically analyzed using non-linear regression software (e.g., GraphPad Prism).[4][7]

Saturation Binding Data

The specific binding data are plotted against the concentration of the free radioligand. Non-linear regression analysis is used to fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.[4][8]

| Parameter | Value | Unit | Description |

| Kd | 1.5 | nM | Equilibrium dissociation constant; concentration of ligand that occupies 50% of receptors at equilibrium.[5] |

| Bmax | 250 | fmol/mg protein | Maximum number of binding sites; receptor density in the tissue.[5] |

Competition Binding Data

The percentage of specific binding is plotted against the log concentration of the competing unlabeled ligand. Non-linear regression is used to fit a sigmoidal dose-response curve to determine the IC50.[6] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

| Compound | IC50 (nM) | Ki (nM) | Description |

| Test Compound A | 25.0 | 8.3 | Inhibitory constant, reflecting the binding affinity of the unlabeled test compound. |

| Reference Compound | 5.0 | 1.7 | Known reference compound for comparison. |

Visualizations

Experimental Workflow

Caption: Workflow for ex vivo radioligand binding assay.

Hypothetical GPCR Signaling Pathway

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. revvity.com [revvity.com]

- 4. graphpad.com [graphpad.com]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. studylib.net [studylib.net]

Applications of Reactive Oxygen Species (ROS) in the Study of Inflammatory Responses: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are generated as byproducts of normal cellular metabolism.[1][2] While essential for various physiological processes at low to moderate concentrations, including cell signaling and immune defense, excessive ROS production leads to oxidative stress.[3][4][5] This imbalance is a critical factor in the initiation and progression of inflammatory responses associated with a wide range of diseases.[1][6] Consequently, the study of ROS and the signaling pathways they modulate is a cornerstone of inflammation research and a fertile area for the development of novel therapeutic agents.